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Compound of Interest

Compound Name: Repaglinide Anhydride

Cat. No.: B15291073

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and
development timeline of Repaglinide, with a specific focus on its anhydrous crystalline forms.
This document details the key milestones, from initial synthesis to clinical evaluation, and
provides technical data and experimental methodologies for researchers and professionals in
the field of drug development.

Discovery and Development Timeline

Repaglinide, a member of the meglitinide class of oral antidiabetic drugs, was invented in 1983
by scientists at Dr. Karl Thomae GmbH in Germany. The development and commercialization
journey involved several key players and milestones:

1983: Invention of the precursor drugs to repaglinide by scientists at Dr Karl Thomae GmbH.
e 1990: Dr Karl Thomae GmbH is acquired by Boehringer Ingelheim.

o April 1992: Novo Nordisk, having licensed the drug from Boehringer Ingelheim, files an
Investigational New Drug (IND) application with the U.S. Food and Drug Administration
(FDA).[1]

e July 1997: Novo Nordisk files a New Drug Application (NDA) for Prandin® (repaglinide) with
the FDA.[1]
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o December 1997: The FDA approves Prandin® for the treatment of type 2 diabetes, making it

the first of the meglitinide class to be approved.[1]

Physicochemical Properties of Repaglinide
Anhydride (Polymorphs)

Repaglinide exists in multiple anhydrous crystalline forms, known as polymorphs. These

different solid-state forms can exhibit distinct physicochemical properties, which are critical for

drug formulation and bioavailability. Several polymorphic forms have been identified and

characterized.
Property Form | Form Il Form Il Amorphous
Melting Point ~105 and ~132 Not explicitly -
~132 Broad transition
(°C) (dual peaks) stated
Solubility Not explicitly Higher than
Low Low )
(Aqueous) stated crystalline forms
Key X-Ray o o 7.80, 19.25,
) ) Not explicitly Not explicitly
Diffraction Peaks 13.46, 21.19, No sharp peaks
stated stated
(28) 4.44
DSC Single ) o N
) Two endothermic ~ Not explicitly Glass transition
Thermogram endothermic
o peaks stated temperature (TQ)
Characteristics peak

Synthesis of Repaglinide Anhydride

The synthesis of Repaglinide involves a multi-step process. A general and efficient method for
its preparation is outlined below.

Experimental Protocol: Synthesis of Repaglinide
Step 1: Preparation of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine

This key intermediate is synthesized through a multi-step process involving the reaction of 2-
fluorobenzonitrile with piperidine, followed by a Grignard reaction and subsequent
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stereoselective reduction.
Step 2: Condensation Reaction

Pivaloyl chloride (5.4 g, 45 mmol) is added to a mixture of 3-ethoxy-4-ethoxycarbonyl
phenylacetic acid (10.0 g, 40 mmol), toluene (50 ml), and triethylamine (5.0 g, 49 mmol) at -5°C
and stirred for 1 hour.[2] A solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine (9.8 g,
40 mmol) in toluene (20 ml) is then added at a temperature below 10°C.[2] The reaction
mixture's temperature is raised to 30°C and stirred overnight.[2]

Step 3: Work-up and Isolation of the Ester Intermediate

The reaction mixture is washed with water and a saturated sodium bicarbonate solution.[2]
Toluene is distilled off under reduced pressure to obtain the crude product.[2] The crude
product is dissolved in toluene (35 ml), and hexane (200 ml) is added.[2] The mixture is cooled
to 0°C, and the solid product is filtered and dried to yield ethyl (S)-2-ethoxy-4-[N-{1-(2-
piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate.[2] The reported yield is
73% with an HPLC purity of 99%.[2]

Step 4: Hydrolysis to Repaglinide

A solution of the ester intermediate (20 g, 41.6 mmol) in denatured spirit (200 ml) is stirred at
60-65°C, and 1N sodium hydroxide solution (62 ml) is added.[2] After two hours of stirring at
60°C, the reaction mixture is cooled to 35°C, and the pH is adjusted to approximately 5.0 using
1N hydrochloric acid.[2] The solution is stirred for 30 minutes at 35-40°C, then cooled to 0°C
and stirred for one hour to facilitate crystallization.[2]

Step 5: Final Product Isolation and Drying

The crystalline product is separated by filtration and washed with water.[2] The product is then
dried at 60-65°C under vacuum to obtain Repaglinide.[2] The reported yield is 94% with an
assay of 99.5% by HPLC.[]

Mechanism of Action and Signaling Pathway

Repaglinide lowers blood glucose by stimulating the release of insulin from the pancreatic 3-
cells. Its action is dependent on the presence of functioning B-cells.
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Repaglinide closes ATP-dependent potassium (KATP) channels in the 3-cell membrane. This
blockade of potassium channels leads to depolarization of the (3-cell membrane, which in turn
opens voltage-gated calcium channels. The subsequent influx of calcium into the 3-cell triggers
the exocytosis of insulin-containing granules.
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Click to download full resolution via product page
Caption: Signaling pathway of Repaglinide in pancreatic [3-cells.

Preclinical and Clinical Development

Repaglinide has undergone extensive preclinical and clinical evaluation to establish its safety
and efficacy profile.

Preclinical Toxicology

Preclinical safety trials have shown that Repaglinide is not genotoxic, immunogenic,
teratogenic, or tumorigenic at doses significantly higher than human exposure.[3] No clinically
relevant laboratory or histopathological changes were observed in these studies.[3]

Experimental Protocol: General Preclinical Toxicology Study Design

A typical preclinical toxicology program for an oral hypoglycemic agent like Repaglinide would
include the following studies conducted under Good Laboratory Practice (GLP) guidelines:

¢ Single-Dose Toxicity Studies:

o Objective: To determine the maximum tolerated dose (MTD) and identify potential target
organs of toxicity after a single administration.

o Species: Typically two mammalian species, one rodent (e.g., rat) and one non-rodent
(e.g., dog).
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o Methodology: Animals are administered a range of doses of the test substance. Clinical
signs, body weight, and mortality are monitored for a specified period. At the end of the
study, a full necropsy and histopathological examination of tissues are performed.

» Repeated-Dose Toxicity Studies:

o Obijective: To evaluate the toxic effects of the drug after repeated administration over a
defined period.

o Species: Two species (one rodent, one non-rodent).

o Duration: Varies depending on the intended duration of clinical use (e.g., 28-day, 90-day,
or longer).

o Methodology: Animals are dosed daily for the specified duration. In-life observations
include clinical signs, body weight, food consumption, ophthalmology, and
electrocardiography (in non-rodents). At termination, blood and urine samples are
collected for hematology, clinical chemistry, and urinalysis. A full necropsy and
histopathological examination of a comprehensive list of tissues are performed.

o Genotoxicity Studies:

o Objective: To assess the potential of the drug to induce mutations or chromosomal
damage.

o Methodology: A battery of in vitro and in vivo tests is typically performed, including:
» Atest for gene mutation in bacteria (e.g., Ames test).
= An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.
= An in vivo test for chromosomal damage using rodent hematopoietic cells.
e Carcinogenicity Studies:
o Objective: To evaluate the tumorigenic potential of the drug after long-term administration.

o Species: Typically long-term studies in rats and mice.
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o Methodology: Animals are administered the drug daily for a major portion of their lifespan
(e.g., 2 years). The incidence and types of tumors are compared between treated and
control groups.

e Reproductive and Developmental Toxicity Studies:

o Objective: To assess the potential effects of the drug on fertility, embryonic and fetal
development, and pre- and postnatal development.

o Methodology: A series of studies are conducted in pregnant and non-pregnant animals to
evaluate all stages of the reproductive cycle.

Clinical Trials

Repaglinide has been evaluated in numerous clinical trials to determine its efficacy and safety
in patients with type 2 diabetes.

Pivotal Phase lll Clinical Trial Example: A Multicenter, Randomized, Double-Blind, Placebo-
Controlled Study

Objective: To assess the efficacy and safety of Repaglinide compared with placebo in patients
with type 2 diabetes inadequately controlled on diet and exercise.

Experimental Protocol:

o Patient Population: Adult patients with a diagnosis of type 2 diabetes, HbAlc between 7.0%
and 10.0%, and a fasting plasma glucose (FPG) above 140 mg/dL after a washout period
from any previous oral antidiabetic agents.

» Study Design: After a screening and washout period, eligible patients are randomized to
receive either Repaglinide or a matching placebo. The study typically consists of a dose-
titration phase followed by a maintenance phase.

» Treatment: Repaglinide or placebo is administered orally before each main meal. The dose
of Repaglinide is titrated based on self-monitored blood glucose levels to achieve a target
FPG.

» Efficacy Endpoints:
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o Primary: Change in HbAlc from baseline to the end of the study.

o Secondary: Change in FPG and postprandial glucose (PPG) from baseline, and the

proportion of patients achieving a target HbAlc level.

o Safety Assessments: Monitoring of adverse events, including the incidence and severity of

hypoglycemia, vital signs, and clinical laboratory tests.
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Caption: A typical workflow for a pivotal Phase Il clinical trial of Repaglinide.

Summary of Efficacy and Safety Data from Key Clinical Trials

Mean
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Trial . Change in
. Treatment . Change in Adverse
Identifier / Duration FPG from
Arms HbA1lc from ) Events
Reference ] Baseline .
Baseline (Incidence)
(mgldL)
-0.7% Decreased Hypoglycemi
Placebo- R linid (R linide) (R linide)
epaglinide, epaglinide epaglinide a
Controlled pagd 18 weeks pad Pagd o
] Placebo vs. +1.2% vs. Increased  (Repaglinide
Trial[4]
(Placebo) (Placebo) arm)
Active- Hypoglycemi
o Comparable Comparable yp. g.y
Controlled Repaglinide, . . a (similar
0 0
Trials (vs. Glibenclamid 12 months ) ) ) ) overall, fewer
Glibenclamid Glibenclamid
Sulfonylureas e nocturnal with
e e
)[3] Repaglinide)
Combination R inid 0.50%¢ H | ]
epaglinide + -0.50% * oglycemi
with .p g ] 52 weeks Not reported ypogy
o Sitagliptin 0.82% a (5.0%)
Sitagliptin[1]
Conclusion

Repaglinide has a well-established history of discovery and development, from its initial

synthesis to its approval and clinical use as an important therapeutic option for patients with

type 2 diabetes. The understanding of its anhydrous polymorphic forms is crucial for its

formulation and ensuring consistent bioavailability. Its mechanism of action via the stimulation

of insulin secretion is well-characterized, and its efficacy and safety have been demonstrated in

numerous preclinical and clinical studies. This technical guide provides a foundational

understanding for researchers and professionals involved in the ongoing study and

development of this and similar therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15291073?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4773675/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4773675/
https://patents.google.com/patent/US7148355B2/en
https://patents.google.com/patent/US7148355B2/en
https://www.clinicaltrials.gov/study/NCT01698931
https://pubmed.ncbi.nlm.nih.gov/9802740/
https://pubmed.ncbi.nlm.nih.gov/9802740/
https://www.benchchem.com/product/b15291073#repaglinide-anhydride-discovery-and-development-timeline
https://www.benchchem.com/product/b15291073#repaglinide-anhydride-discovery-and-development-timeline
https://www.benchchem.com/product/b15291073#repaglinide-anhydride-discovery-and-development-timeline
https://www.benchchem.com/product/b15291073#repaglinide-anhydride-discovery-and-development-timeline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15291073?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15291073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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